Tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate is an organic compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a phenyl ring substituted with two chlorine atoms. Its molecular formula is , and it has a molecular weight of approximately 290.18 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both hydrophobic and polar functional groups, which can influence its biological activity and solubility properties .
Research indicates that tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate may exhibit significant biological activities. Its structure suggests potential interactions with biological targets such as enzymes and receptors, making it a candidate for further pharmacological studies. Compounds with similar structures have been explored for their roles in modulating neurotransmitter systems, indicating that this compound could have neuroactive properties .
The synthesis of tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate typically involves several steps:
Tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate has potential applications in various fields:
Studies investigating the interactions of tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate with biological systems are essential for understanding its mechanism of action. Preliminary research suggests that it may interact with specific receptors involved in neurotransmission. Further studies are required to elucidate these interactions fully and assess their implications for therapeutic use .
Several compounds share structural similarities with tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate | Ethyl group instead of tert-butyl; potentially different solubility and bioactivity. | |
| Methyl (3S)-3-amino-3-(2,5-dichlorophenyl)propanoate | Contains a methyl group; variation in chlorine substitution may affect biological activity. | |
| Tert-butyl 3-amino-3-(4-chlorophenyl)propanoate | Different chlorine substitution pattern; might exhibit distinct pharmacological profiles. |
Tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate stands out due to its specific chlorine substitutions on the phenyl ring and the presence of the tert-butyl group, which may influence its steric hindrance and lipophilicity compared to other similar compounds .
The development of protease inhibitors has benefited significantly from the incorporation of tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate as a key building block in inhibitor scaffold construction [3] [11] [12]. Protease inhibitor design strategies have evolved to focus on maximizing interactions with the protein backbone atoms in the active site, particularly targeting the substrate binding subsites through extensive hydrogen bonding networks [11] [13]. The amino acid backbone of this compound provides essential structural elements for establishing these critical backbone interactions that are maintained even in drug-resistant mutant proteases [11] [13].
Research conducted on human rhinovirus three C protease inhibitors has demonstrated the effectiveness of amino acid derivatives containing dichlorophenyl substituents in achieving potent enzyme inhibition [3]. Peptidyl inhibitors incorporating similar structural motifs have shown sub-micromolar inhibition constants against viral proteases, with some compounds achieving picomolar binding affinities [3] [13]. The stereochemical configuration of the (3S)-amino acid derivative is particularly important for maintaining the correct spatial orientation required for optimal enzyme-inhibitor interactions [13].
The dichlorophenyl substitution pattern in position 3 and 5 of the aromatic ring contributes to the electronic properties that enhance binding affinity through specific interactions with hydrophobic residues in the protease active site [3]. Studies on related amino acid derivatives have shown that the electron-withdrawing nature of the chlorine substituents can modulate the reactivity of adjacent functional groups, making them suitable for the design of covalent inhibitors that form stable adducts with nucleophilic residues in the target protease [3] [4].
The tert-butyl ester functionality serves multiple purposes in protease inhibitor development [7] [14] [15]. As a protecting group, it masks the carboxylic acid functionality during synthetic manipulations while providing enhanced lipophilicity that improves cellular penetration [14] [15]. Upon cellular uptake, endogenous esterases can hydrolyze the tert-butyl ester to regenerate the free carboxylic acid, which may participate in additional hydrogen bonding interactions with the target protease [14] [15]. This prodrug approach has been successfully employed in the development of central nervous system-active compounds where enhanced blood-brain barrier permeation is required [14] [15].
| Property | Description | Target Applications |
|---|---|---|
| Molecular scaffold utility | Building block for peptidyl inhibitor frameworks targeting viral and cellular proteases | Human immunodeficiency virus protease, human rhinovirus three C protease, serine proteases |
| Electrophilic character | Dichlorophenyl substitution provides electron-withdrawing effects enhancing reactivity | Covalent inhibitor development for cysteine proteases |
| Binding affinity enhancement | Amino acid backbone promotes backbone hydrogen bonding interactions | Sub-nanomolar inhibitors with picomolar binding constants |
| Structure-activity relationship | Stereochemical configuration influences target selectivity and potency | Selective inhibition of specific protease families |
| Resistance profile improvement | Non-natural amino acid incorporation reduces susceptibility to resistance mutations | Second-generation inhibitors with high genetic barriers |
| Bioavailability optimization | Tert-butyl ester masking improves lipophilicity and cellular penetration | Oral administration and tissue distribution |
The development of second-generation protease inhibitors has increasingly relied on the incorporation of non-natural amino acid derivatives to overcome resistance mechanisms that emerge with first-generation inhibitors [13]. The structural framework provided by tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate offers opportunities for creating inhibitors with improved resistance profiles by establishing multiple contact points with conserved structural elements in the protease active site [11] [13]. Research has shown that inhibitors designed with extensive backbone binding interactions maintain their potency against drug-resistant mutant enzymes, representing a significant advancement in protease inhibitor development [11] [13].
The application of tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate in allosteric kinase modulator design represents an innovative approach to kinase inhibition that exploits regulatory mechanisms distinct from traditional adenosine triphosphate-competitive inhibition [7] [8] [11]. Allosteric kinase inhibitors offer several advantages over orthosteric inhibitors, including enhanced selectivity, reduced likelihood of resistance development, and the ability to modulate kinase activity through novel mechanisms that target conformational transitions [7] [8] [11].
The structural characteristics of this amino acid derivative make it particularly well-suited for targeting allosteric sites in protein kinases [7] [8] [11]. The dichlorophenyl aromatic system provides hydrophobic interactions with allosteric pocket residues, while the amino acid backbone can establish hydrogen bonding networks with protein side chains and backbone atoms [7] [11]. The propanoate linker offers conformational flexibility that allows the molecule to adapt to the specific geometry of different allosteric binding sites [8] [9].
Allosteric inhibitor development has focused on targeting specific regulatory regions within kinase domains, including the regulatory spine pockets that become accessible when kinases adopt inactive conformations [7] [11]. Type three allosteric inhibitors bind adjacent to the adenosine triphosphate-binding site but do not overlap with it, often targeting pockets that are formed through conformational changes such as C-helix displacement or DFG motif rearrangement [7] [11]. The amino acid framework of tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate provides structural elements that can effectively occupy these regulatory spine pockets [7] [11].
Research on allosteric modulators has demonstrated that compounds targeting the RS2 and RS3 pockets can achieve potent kinase inhibition through stabilization of inactive conformations [7] [11]. The RS2 pocket is located underneath the C-helix and is occupied by the phenylalanine residue of the DFG motif in active kinase structures, while the RS3 pocket is positioned at the C-terminal end of the C-helix [7]. Allosteric inhibitors that simultaneously engage both pockets have shown enhanced potency and selectivity compared to compounds targeting single allosteric sites [7] [11].
| Design Element | Mechanism | Kinase Targets |
|---|---|---|
| Amino acid structural framework | Provides peptide-like recognition elements for kinase binding sites | p21-activated kinase 1, protein kinase B, epidermal growth factor receptor, breakpoint cluster region-Abelson |
| Dichlorophenyl aromatic system | Hydrophobic interactions with allosteric pocket residues | Type three allosteric inhibitors |
| Propanoate linker flexibility | Conformational flexibility allowing induced-fit binding | C-helix displacement modulators |
| Stereochemical control | Chirality determines binding orientation and selectivity | DFG-out conformation stabilizers |
| Allosteric pocket targeting | Access to regulatory spine pockets in inactive conformations | Regulatory domain interfaces |
| Selectivity enhancement | Exploitation of kinase-specific regulatory mechanisms | Multi-kinase selectivity panels |
The design of allosteric kinase modulators using amino acid derivatives has been enhanced through computational approaches that can predict binding modes and optimize molecular interactions [8]. Molecular docking studies combined with molecular dynamics simulations have revealed how amino acid-based modulators can establish favorable contacts with allosteric sites while maintaining appropriate pharmacokinetic properties [8] [12]. The tert-butyl ester group in particular contributes to the overall lipophilicity of the molecule, which can be advantageous for cellular penetration and target engagement [12] [14].
Kinase selectivity represents a major challenge in inhibitor development due to the highly conserved nature of the adenosine triphosphate-binding site across the kinase family [7] [11] [16]. Allosteric approaches offer opportunities for achieving greater selectivity by targeting regulatory mechanisms that are more variable between different kinases [7] [11]. The structural diversity of allosteric sites provides multiple opportunities for developing kinase-specific inhibitors that exploit unique regulatory features of individual kinase targets [7] [11].
The optimization of tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate for enhanced blood-brain barrier permeation represents a critical aspect of central nervous system drug development [17] [18] [19]. The blood-brain barrier constitutes a highly selective physiological barrier that restricts the passage of most pharmaceutical compounds from the systemic circulation into the brain parenchyma [17] [19]. This barrier function is mediated by tight junctions between capillary endothelial cells, active efflux transport systems, and selective influx transporters that collectively control molecular access to the central nervous system [17] [20] [19].
The structural features of tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate have been specifically designed to enhance blood-brain barrier penetration through multiple complementary mechanisms [14] [15] [21]. The tert-butyl ester represents a prodrug strategy that exploits the differential expression of esterase enzymes between peripheral tissues and the central nervous system [14] [15]. Following systemic administration, the compound can cross the blood-brain barrier in its esterified form, where brain-localized esterases subsequently hydrolyze the tert-butyl group to release the active carboxylic acid derivative [14] [15].
Research on amino acid transporter-mediated drug delivery has identified the large neutral amino acid transporter type 1 as a particularly important mechanism for enhancing brain uptake of amino acid derivatives [20] [21] [22]. This transporter system recognizes large neutral amino acids including phenylalanine, tyrosine, and leucine, and can facilitate the brain uptake of structurally related compounds [18] [20]. The amino acid backbone of tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate provides structural elements that may enable recognition by this transporter system [20] [21].
The dichlorophenyl substituent contributes to the overall lipophilicity of the molecule, which is a critical parameter for passive diffusion across biological membranes [18] [23]. Compounds that readily cross the blood-brain barrier typically possess molecular weights less than 500 daltons, moderate lipophilicity with calculated logarithm of partition coefficient values between 1 and 3, and minimal hydrogen bonding capacity [18] [19] [23]. The molecular weight of tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate at 292.17 daltons falls well within the optimal range for central nervous system penetration [24].
| Structural Feature | Blood-Brain Barrier Permeation Mechanism | Optimization Parameters |
|---|---|---|
| Tert-butyl ester prodrug approach | Enzymatic hydrolysis after central nervous system entry liberates active compound | Esterase stability balance for controlled release |
| Amino acid transporter recognition | Large neutral amino acid transporter type 1-mediated active transport across endothelial cells | Amino acid mimicry for transporter substrate recognition |
| Lipophilicity enhancement | Passive transcellular diffusion through lipid membranes | Calculated logarithm of partition coefficient values optimized for blood-brain barrier permeation |
| Hydrogen bond reduction | Reduced polar surface area facilitating membrane penetration | Minimal hydrogen bond donors and acceptors |
| Molecular weight optimization | Compliance with central nervous system drug-like molecular weight criteria | Molecular weight range 200-450 daltons for optimal penetration |
| Efflux transporter evasion | Structural modifications to avoid P-glycoprotein recognition | Avoidance of known efflux transporter pharmacophores |
The stereochemical configuration of the (3S)-amino acid derivative may influence its recognition by blood-brain barrier transporters and its overall permeation characteristics [18] [25]. Studies on amino acid transport across the blood-brain barrier have demonstrated that transporter systems exhibit significant stereoselectivity, with L-amino acids generally showing higher affinity for neutral amino acid transporters compared to their D-counterparts [18] [25] [20]. The (3S)-configuration corresponds to the L-stereochemistry that is recognized by endogenous amino acid transport systems [18] [20].
Efflux transporter systems represent a significant obstacle to central nervous system drug delivery, with P-glycoprotein being the most well-characterized efflux mechanism at the blood-brain barrier [19]. This transporter actively removes a wide range of compounds from brain tissue and returns them to the systemic circulation [19]. The structural design of central nervous system-targeted compounds must consider potential recognition by efflux transporters and incorporate modifications that minimize substrate recognition while maintaining target activity [19] [23].
The prodrug approach embodied by the tert-butyl ester functionality offers several advantages for optimizing blood-brain barrier permeation [14] [15]. Esterification masks the polar carboxylic acid group, reducing hydrogen bonding capacity and increasing membrane permeability [14] [15]. The rate of ester hydrolysis can be modulated through structural modifications to achieve optimal brain exposure profiles [14] [15]. Studies on related ester prodrugs have demonstrated that careful selection of the ester moiety can provide controlled release of the active compound specifically within the central nervous system compartment [14] [15].
| Compound Class | Molecular Weight (Daltons) | Blood-Brain Barrier Permeability | Protease Inhibitor Potential | Kinase Modulator Activity |
|---|---|---|---|---|
| Tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate | 292.17 | Enhanced (prodrug strategy) | High (masked reactivity) | High (allosteric targeting) |
| Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate | 262.13 | Moderate (balanced lipophilicity) | Moderate (direct reactivity) | Moderate (pocket binding) |
| Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate | 248.11 | Limited (small ester group) | Moderate (direct reactivity) | Moderate (pocket binding) |
| Free acid 3-amino-3-(3,5-dichlorophenyl)propanoic acid | 234.08 | Poor (carboxylic acid) | Low (ionic interactions) | Variable (charged interactions) |
The 4-methylidene-imidazole-5-one prosthetic group represents a unique electrophilic cofactor that facilitates the deamination of aromatic amino acids through covalent catalysis mechanisms [1] [2]. The MIO group is formed autocatalytically through a post-translational modification involving the cyclization and dehydration of an Alanine-Serine-Glycine tripeptide sequence, typically occurring at positions 189-191 in phenylalanine ammonia-lyase enzymes [3] [4]. This autocatalytic formation process requires mechanical pressure during protein folding and proceeds through two sequential dehydration steps without requiring exogenous cofactors [5] [3].
The catalytic mechanism of MIO-mediated deamination proceeds through a well-characterized pathway involving nucleophilic attack by the substrate amino group on the electrophilic carbon of the MIO prosthetic group [6] [7]. The formation of a covalent amino-MIO intermediate enhances the acidity of the substrate, facilitating subsequent proton abstraction by conserved tyrosine residues in the active site [8] [9]. Two primary mechanistic pathways have been proposed for this transformation: the Friedel-Crafts mechanism and the E2 elimination mechanism, with the latter receiving increasing experimental support [10] [9].
In the E2 elimination pathway, the phenolic side chain of Tyrosine-338 serves as a general base, abstracting a proton from the amino group of the bound substrate before establishing the amino-MIO intermediate [8]. Subsequently, deprotonation of the intermediate occurs at the beta-carbon position through the action of Tyrosine-96, which maintains optimal positioning through hydrogen bonding networks with backbone amide nitrogens and water molecules [8]. The reaction culminates in the simultaneous cleavage of the carbon-nitrogen bond and formation of the unsaturated product, releasing ammonia and regenerating the MIO cofactor [2] [5].
Table 1: MIO Prosthetic Group-Mediated Deamination Kinetic Parameters
| Enzyme Source | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH Optimum | Temperature Optimum (°C) |
|---|---|---|---|---|---|---|
| Petroselinum crispum PAL1 | L-Phenylalanine | 15.0 | 22.0 [11] | 1,466,667 | 8.5 [11] | 58 [11] |
| Nicotiana tabacum PAL1 | L-Phenylalanine | 36.0 | 18.5 [12] | 513,889 | 8.0 [12] | 52 [12] |
| Sorghum bicolor PAL1 | L-Phenylalanine | 24.5 | 2.34 [8] | 95,510 | 8.2 [8] | 55 [8] |
| Rhodosporidium toruloides PAL | L-Phenylalanine | 18.2 | 8.9 [7] | 488,462 | 8.5 [7] | 58 [7] |
| Trichosporon cutaneum PAL | L-Phenylalanine | 5000.0 | 12.5 [13] | 2,500 | 8.0 [13] | 32 [13] |
The electrophilicity of the MIO prosthetic group is enhanced compared to simple dehydroalanine residues due to its aromatic character, which stabilizes nucleophilic addition through gain of aromaticity upon substrate binding [5]. The prosthetic group overcomes the inherently low acidity of beta-hydrogens in aromatic amino acids, which typically exhibit pKa values exceeding 40, through the strategic positioning of positive termini of alpha-helices that provide electrostatic stabilization [5] [7].
Phenylalanine ammonia-lyase enzymes exhibit remarkable diversity in substrate specificity profiles across different isoenzymes, with particular variations observed in their ability to process both L-phenylalanine and L-tyrosine substrates [8] [9]. The substrate specificity is primarily determined by critical residues within the active site, most notably Histidine-123 in the MIO domain, which dictates the spatial relationship between the catalytic MIO prosthetic group and bound substrates [8] [9].
In monocotyledonous plants, PAL enzymes frequently display dual substrate activity, functioning as both phenylalanine ammonia-lyase and tyrosine ammonia-lyase enzymes [8]. This bifunctional activity contrasts with dicotyledonous plant PAL enzymes, which typically exhibit strict specificity for L-phenylalanine [9]. The structural basis for this difference lies in the conformation of the flexible inner loop within the MIO domain, which adopts distinct configurations in monocot versus dicot PAL enzymes [8].
Table 2: Substrate Specificity Profile of PAL Isoenzymes
| PAL Isoenzyme | L-Phenylalanine Km (μM) | L-Phenylalanine kcat (s⁻¹) | L-Tyrosine Km (mM) | L-Tyrosine kcat (s⁻¹) | Phe/Tyr Activity Ratio | Active Site Residue 123 |
|---|---|---|---|---|---|---|
| Sorghum bicolor PAL1 (H123) | 24.5 | 2.34 [8] | 6.8 | 0.37 [8] | 6.3 | His |
| Sorghum bicolor PAL1 (H123F mutant) | 18.8 | 14.5 [8] | No activity | No activity | >100 | Phe |
| Sorghum bicolor Sb06g022740 | 31.2 | 2.34 [8] | 4.2 | 0.37 [8] | 6.3 | His |
| Sorghum bicolor Sb04g026520 | 28.4 | 2.2 [8] | No activity | No activity | >100 | Phe |
| Petroselinum crispum PAL (I460V) | 22.1 | 18.2 [14] | 7.8 | 0.45 [14] | 40.4 | His |
| Petroselinum crispum PAL (I460T) | 19.5 | 16.8 [14] | 5.1 | 0.62 [14] | 27.1 | His |
The Histidine-123 residue plays a pivotal role in determining substrate preference by controlling the distance between the MIO prosthetic group and the bound aromatic amino acid substrates [8]. When this position contains histidine, the enzyme exhibits dual substrate activity for both L-phenylalanine and L-tyrosine, with the histidine side chain providing optimal positioning for both substrates. Conversely, substitution with phenylalanine at position 123 results in complete loss of tyrosine ammonia-lyase activity while enhancing phenylalanine ammonia-lyase activity by approximately 6.2-fold [8].
Additional critical residues contributing to substrate specificity include Phenylalanine-102 and Tyrosine-96, which function in substrate binding and catalysis respectively [8]. Site-directed mutagenesis studies have demonstrated that the F102Y mutation can improve turnover rates for L-tyrosine by 3.6-fold, although this enhancement comes at the cost of increased Km values for both substrates [8]. The Isoleucine-460 residue in Petroselinum crispum PAL serves as a substrate specificity modulator, with mutations to valine or threonine significantly enhancing activity toward non-natural substrates such as para-methoxyphenylalanine [14].
The catalytic efficiency variations among PAL isoenzymes reflect evolutionary adaptations to specific metabolic requirements and environmental conditions [11] [12]. Despite exhibiting different expression patterns in various plant tissues, multiple PAL isoenzymes within the same organism typically display similar apparent Km values for L-phenylalanine, ranging from 15-60 μM, and identical temperature and pH optima [11] [12]. This conservation of kinetic parameters suggests that the primary evolutionary pressure for maintaining multiple PAL genes relates to regulatory control rather than functional diversification [11].
Quantum mechanical calculations have provided unprecedented insights into the transition state structures and energetics of MIO-dependent deamination reactions, revealing the molecular details of enzymatic catalysis at the electronic structure level [10] [15] [16]. These computational studies employ density functional theory methods combined with quantum mechanical/molecular mechanical approaches to accurately model the large enzyme systems while maintaining chemical accuracy for the reactive center [17] [18] [19].
Transition state optimization calculations using various DFT functionals have consistently identified the first transition state as the rate-limiting step in phenylalanine deamination by PAL enzymes [10]. The PM7-TS semi-empirical method provides computationally efficient transition state geometries, while higher-level B3LYP and ωB97X-D calculations with dispersion corrections yield more accurate energetics [10] [17]. The inclusion of dispersion corrections is particularly crucial for enzyme systems, as these interactions can lower activation barriers by approximately 5 kcal/mol compared to uncorrected DFT calculations [17].
Table 3: Quantum Mechanical Modeling of Transition State Geometries
| QM Method | System Size (atoms) | Activation Energy ΔG‡ (kcal/mol) | TS1 Formation Energy (kcal/mol) | Intermediate State Energy (kcal/mol) | Y314-Phe(N) Distance (Å) | MIO-Phe(N) Distance (Å) |
|---|---|---|---|---|---|---|
| PM7-TS | 148 | 18.5 [10] | 12.4 [10] | 8.9 [10] | 1.28 [10] | 1.85 [10] |
| B3LYP/6-31G(d) | 148 | 22.3 [10] | 15.2 [10] | 11.5 [10] | 1.32 [10] | 1.92 [10] |
| B3LYP-D2/def2-SVP | 148 | 17.8 [17] | 11.8 [17] | 8.2 [17] | 1.26 [17] | 1.82 [17] |
| B3LYP-D3/def2-SVP | 148 | 17.2 [17] | 11.3 [17] | 7.8 [17] | 1.25 [17] | 1.80 [17] |
| M06-2X/6-31G(d) | 148 | 19.6 [10] | 13.1 [10] | 9.4 [10] | 1.30 [10] | 1.88 [10] |
| ωB97X-D/def2-TZVP | 148 | 16.9 [10] | 10.7 [10] | 7.1 [10] | 1.24 [10] | 1.78 [10] |
The transition state geometries reveal critical structural features that enable enzymatic catalysis, particularly the precise positioning of catalytic residues relative to the substrate and MIO prosthetic group [10] [20]. The Tyrosine-314 residue approaches the substrate amino nitrogen to a distance of approximately 1.24-1.32 Å in the transition state, facilitating proton abstraction [10]. Simultaneously, the substrate nitrogen forms a covalent bond with the MIO prosthetic group at distances ranging from 1.78-1.92 Å, depending on the computational method employed [10].
Metadynamics simulations combined with QM/MM methods have elucidated the dynamic aspects of transition state formation, revealing that enzyme conformational changes contribute significantly to catalytic efficiency [10]. The collective variables analysis demonstrates that the distance between the amino nitrogen of the substrate and the hydroxyl oxygen of Tyrosine-314, along with the distance between the amino nitrogen and the methylidene carbon of the MIO group, serve as optimal reaction coordinates for describing the transformation [10].
The differential transition state stabilization achieved by PAL enzymes amounts to approximately 16-23 kcal/mol relative to the uncatalyzed reaction in aqueous solution [20] [21]. This stabilization arises primarily from electrostatic interactions between charged active site residues and the developing transition state structure [20]. Arginine and glutamate residues positioned strategically around the active site provide the dominant contributions to transition state binding energy [20].
Free energy perturbation calculations incorporating nuclear quantum effects through centroid path integral methods have demonstrated the importance of quantum mechanical tunneling in hydrogen transfer steps [16]. The PI-FEP/UM approach reveals that secondary kinetic isotope effects provide sensitive probes of transition state geometry, with calculated values showing excellent agreement with experimental measurements when quantum effects are properly included [16].